allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
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Overview
Description
allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a furan ring, a phenyl group with a prop-2-en-1-yloxy substituent, and a triazolothiadiazole core
Preparation Methods
The synthesis of allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a furan-2-yl hydrazine derivative with a phenyl isothiocyanate can lead to the formation of the triazolothiadiazole core. The prop-2-en-1-yloxy group can be introduced through subsequent alkylation reactions .
laboratory-scale synthesis often involves the use of palladium-catalyzed cyclization and isomerization reactions .
Chemical Reactions Analysis
allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Mechanism of Action
The mechanism of action of allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar compounds to allyl 3-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether include other triazolothiadiazole derivatives, such as:
- 3-(Furan-2-yl)-1-(4-nitrophenyl)propenone
- 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of the furan ring, phenyl group, and triazolothiadiazole core in this compound distinguishes it from its analogs and contributes to its specific applications and effects.
Properties
Molecular Formula |
C16H12N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4O2S/c1-2-8-21-12-6-3-5-11(10-12)15-19-20-14(13-7-4-9-22-13)17-18-16(20)23-15/h2-7,9-10H,1,8H2 |
InChI Key |
BEFQOPUQNLMBPG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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